(2R,3R,11bR)-rel-9-deMe-DTBZ
Description
Context within Benzo[a]quinolizine Derivatives and Vesicular Monoamine Transporter Inhibition
(2R,3R,11bR)-rel-9-deMe-DTBZ belongs to the benzo[a]quinolizine class of compounds. This structural scaffold is the foundation for several molecules that interact with the vesicular monoamine transporter 2 (VMAT2). nih.gov VMAT2 is an integral membrane protein crucial for transporting monoamine neurotransmitters—such as dopamine (B1211576), serotonin (B10506), and norepinephrine—from the cytoplasm into synaptic vesicles within neurons. wikipedia.orghres.ca By sequestering these neurotransmitters in vesicles, VMAT2 protects them from metabolic breakdown and prepares them for release into the synaptic cleft, a fundamental process in neuronal communication. wikipedia.orgnih.gov
Compounds that inhibit VMAT2, like the parent compound tetrabenazine (B1681281), effectively reduce the storage and subsequent release of monoamines. nih.govhres.ca This mechanism of action leads to a depletion of monoamine levels in the presynaptic terminal, which is the therapeutic basis for treating various hyperkinetic movement disorders. nih.govnih.gov The benzo[a]quinolizine derivatives, including tetrabenazine and its metabolites, are among the most well-studied VMAT2 inhibitors. nih.gov The specific compound, this compound, is a downstream metabolite in this class, and its characteristics help to complete the understanding of the metabolic and activity profile of these VMAT2 inhibitors.
Historical Perspective of Discovery and Initial Characterization as a Metabolite
The study of this compound is rooted in the extensive research on the metabolism of tetrabenazine. Following administration, tetrabenazine is rapidly and extensively metabolized, primarily in the liver. drugbank.comkarger.com It is first converted by carbonyl reductase into its major active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). drugbank.comnih.gov These dihydrotetrabenazine (B1670615) metabolites are considered the principal pharmacologically active agents. hres.camdpi.com
Significance of Stereochemistry in Dihydrotetrabenazine Research
The biological activity of dihydrotetrabenazine and its derivatives is highly dependent on their three-dimensional structure, or stereochemistry. Dihydrotetrabenazine possesses three chiral centers, which means it can exist as eight different stereoisomers. lookchem.com Research has definitively shown that the pharmacological effects, particularly VMAT2 binding affinity, are not distributed equally among these isomers. mdpi.com
Scientific investigations have consistently identified the (+)-α-dihydrotetrabenazine isomer, which has the absolute configuration (2R,3R,11bR), as the most potent inhibitor of VMAT2. lookchem.comnih.govmedchemexpress.com Studies comparing the binding affinities of the various stereoisomers reveal a dramatic difference. For instance, (2R,3R,11bR)-dihydrotetrabenazine exhibits a high affinity for VMAT2, whereas its enantiomer, (2S,3S,11bS)-dihydrotetrabenazine, is thousands of times less potent. mdpi.comumich.edu The (3R,11bR) configuration, in particular, has been identified as a key structural feature for high-affinity binding to VMAT2. lookchem.comnih.gov
The modification of this highly active (2R,3R,11bR) isomer, such as the removal of the methyl group at the 9-position to form this compound, is a significant metabolic step. The resolution of its enantiomer, (−)-α-9-O-desmethyldihydrotetrabenazine, was instrumental in determining the absolute 2R, 3R, 11bR configuration of the highly active (+)-α-dihydrotetrabenazine. umich.eduacs.org This highlights how the study of less active or inactive metabolites can provide crucial tools and knowledge for understanding the pharmacologically dominant isomers.
Interactive Data Table: VMAT2 Binding Affinities of Tetrabenazine and Dihydrotetrabenazine Stereoisomers
The following table summarizes the VMAT2 binding affinities (Ki, in nM) for various stereoisomers, demonstrating the critical role of stereochemistry. Lower Ki values indicate higher binding affinity.
| Compound | Stereoconfiguration | VMAT2 Binding Affinity (Ki, nM) | Reference |
| (+)-Tetrabenazine | (3R,11bR) | 4.47 | lookchem.comnih.gov |
| (-)-Tetrabenazine | (3S,11bS) | 36,400 | lookchem.comnih.gov |
| (+)-α-Dihydrotetrabenazine | (2R,3R,11bR) | 3.96 | lookchem.comnih.gov |
| (-)-α-Dihydrotetrabenazine | (2S,3S,11bS) | 23,700 | mdpi.com |
| (+)-β-Dihydrotetrabenazine | (2S,3R,11bR) | 13.4 | lookchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(9R,10R,11aR)-9-butan-2-yl-2-methoxy-6,8,9,10,11,11a-hexahydro-4H-benzo[a]quinolizine-3,10-diol |
InChI |
InChI=1S/C18H27NO3/c1-4-11(2)13-7-12-5-6-19-10-17(21)18(22-3)9-15(19)14(12)8-16(13)20/h5,9,11,13-14,16,20-21H,4,6-8,10H2,1-3H3/t11?,13-,14-,16-/m1/s1 |
InChI Key |
TYGGBPRDVKGUMR-IIIYTMRASA-N |
Isomeric SMILES |
CCC(C)[C@H]1CC2=CCN3CC(=C(C=C3[C@@H]2C[C@H]1O)OC)O |
Canonical SMILES |
CCC(C)C1CC2=CCN3CC(=C(C=C3C2CC1O)OC)O |
Origin of Product |
United States |
Stereochemical Aspects and Enantiomeric Purity of 2r,3r,11br Rel 9 Deme Dtbz
Absolute Configuration Determination and Characterization
The definitive assignment of the absolute configuration of dihydrotetrabenazine (B1670615) isomers has been a critical focus of research, underpinning the understanding of their structure-activity relationships. A pivotal study successfully determined the absolute configuration of (+)-α-dihydrotetrabenazine as (2R,3R,11bR). nih.gov This was achieved through an indirect but chemically rigorous approach.
Researchers first synthesized and resolved the enantiomers of α-9-O-desmethyldihydrotetrabenazine. umich.edunih.gov The absolute configuration of the levorotatory or (-)-isomer of this desmethyl compound was unequivocally established as (2S,3S,11bS) using X-ray crystallography. umich.edunih.gov Since the O-methylation used to convert (-)-α-9-O-desmethyldihydrotetrabenazine back into (-)-α-dihydrotetrabenazine does not affect the chiral centers, it was deduced that (-)-α-dihydrotetrabenazine also possesses the (2S,3S,11bS) configuration. umich.edunih.gov Consequently, the biologically active, dextrorotatory (+)-isomer, (+)-α-dihydrotetrabenazine, must have the opposite (2R,3R,11bR) configuration. umich.edunih.gov This foundational work has been corroborated by further crystallographic studies on related derivatives, confirming the (2R,3R,11bR) assignment for the (+)-α-dihydrotetrabenazine structure. nih.gov
Characterization relies on a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the relative configuration of the isomers, while chiral High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the enantiomeric purity of the samples. umich.edutandfonline.comresearchgate.net
Isomeric Forms of Dihydrotetrabenazine and Their Academic Relevance
Tetrabenazine's structure contains three stereocenters, giving rise to eight possible stereoisomers of its reduced form, dihydrotetrabenazine (DTBZ). nih.govnih.gov These isomers are typically grouped into pairs based on the relative orientation of the substituents at the C-3 and C-11b positions. The isomers where these groups are on opposite sides of the ring system are known as the trans isomers (α- and β-dihydrotetrabenazines), while those on the same side are the cis isomers. researchgate.netnih.gov
The academic relevance of these isomers is primarily linked to their differential binding affinity for the vesicular monoamine transporter 2 (VMAT2). nih.govnih.gov Research has consistently shown that VMAT2 binding is highly stereospecific. The (+)-α-DTBZ isomer, which has the (2R,3R,11bR) configuration, exhibits the highest affinity for VMAT2. nih.govnih.gov In contrast, its enantiomer, (-)-α-DTBZ or (2S,3S,11bS)-DTBZ, has a dramatically lower affinity, with studies reporting potency differences of several thousand-fold. nih.govnih.gov
The configuration at the 3 and 11b carbons appears to be a crucial determinant for high-affinity binding. Studies synthesizing all eight stereoisomers have demonstrated that compounds with the (3R,11bR) configuration consistently show the highest potency. nih.gov The dextrorotatory enantiomers across the board exhibit significantly more potent VMAT2 binding than their corresponding levorotatory isomers. nih.gov This pronounced stereoselectivity makes the synthesis and evaluation of individual isomers a vital area of research for developing more specific molecular probes and therapeutic agents. nih.govbohrium.comnih.gov
Enantiomeric Resolution Methodologies in Research
Given the profound differences in biological activity between stereoisomers, methods for their separation and isolation in enantiomerically pure form are essential for research. mdpi.com Several methodologies have been successfully employed to resolve racemic mixtures of dihydrotetrabenazine and its precursors.
One common and scalable method is diastereomeric resolution . This involves reacting the racemic mixture, for example (±)-α-dihydrotetrabenazine, with a chiral resolving agent like di-p-toluoyl-L-tartaric acid. tandfonline.comtandfonline.com This reaction forms two diastereomeric salts which, unlike enantiomers, have different physical properties and can be separated by fractional crystallization. mdpi.comtandfonline.com Once the diastereomers are separated, the chiral auxiliary is removed to yield the individual, optically pure enantiomers of the original compound. tandfonline.comtandfonline.com
Another widely used technique is chiral High-Performance Liquid Chromatography (HPLC) . umich.edunih.gov This method uses a stationary phase that is itself chiral, allowing for the differential interaction and separation of the enantiomers as they pass through the column. umich.edu Chiral HPLC is highly effective for both analytical purposes, to determine the enantiomeric excess (ee) of a sample, and for preparative purposes, to isolate gram quantities of pure enantiomers. umich.edunih.govtandfonline.com Columns such as Chiralpak and Chirex are frequently cited in the literature for resolving tetrabenazine (B1681281) derivatives. umich.edunih.gov
Finally, enzymatic resolution offers a highly specific method for separation. This approach utilizes the stereoselectivity of enzymes, which may, for example, hydrolyze an ester derivative of one enantiomer while leaving the other untouched. umich.edunih.govmdpi.com This allows for the separation of the reacted and unreacted components, providing access to the desired enantiomer. umich.edu
Synthetic Methodologies for 2r,3r,11br Rel 9 Deme Dtbz and Its Analogs
Chemical Synthesis Pathways and Precursors
The synthesis of (2R,3R,11bR)-rel-9-deMe-DTBZ and its parent compound, tetrabenazine (B1681281) (TBZ), has been a subject of extensive research, leading to various synthetic strategies. nih.gov A common pathway involves the use of tricyclic ester precursors which undergo reduction, often with agents like lithium aluminum hydride (LiAlH₄), to yield tricyclic alcohols. vulcanchem.com Subsequent steps typically include debenzylation to remove protecting groups. vulcanchem.com
The synthesis often starts from commercially available materials, and through a series of reactions including reductive aminations and cyclizations, the core benzo[a]quinolizine structure is assembled. mdpi.com For instance, the synthesis of tetrabenazine derivatives can be achieved through efficient and asymmetric methods, which are crucial for producing enantiomerically pure compounds. nih.govresearchgate.net
Key precursors in these synthetic routes can include:
Cyclohexane-1,4-dione mono-ketal mdpi.com
Amino-acetals mdpi.com
Various keto-esters mdpi.com
1,3-dimethoxybenzene (B93181) chemrxiv.org
The following table outlines some of the precursors and reagents involved in the synthesis of the core structures of tetrabenazine and its analogs.
| Precursor/Reagent | Role in Synthesis |
| Tricyclic ester precursors | Reduced to form tricyclic alcohols |
| Lithium aluminum hydride (LiAlH₄) | Reducing agent |
| Benzyl protecting groups | Temporarily protect functional groups |
| Acetic anhydride (B1165640) and pyridine | Used for acetylation |
| Isobutyl iodide | Alkylation agent |
Stereoselective Synthesis Approaches
The specific stereochemistry of this compound is critical for its biological activity. Therefore, stereoselective synthesis is paramount. The synthesis of (±)TBZ typically results in a pair of enantiomers, (3R, 11bR)-TBZ and (3S, 11bS)-TBZ, due to the geometric constraints of the tetrahydroisoquinoline ring system. nih.gov Subsequent reduction of the keto group at the 2-position can produce four different isomers of dihydrotetrabenazine (B1670615) (DTBZ). nih.gov
It has been established that (+)-DTBZ, with the absolute configuration of (2R, 3R, 11bR), is the active enantiomer that binds with high affinity to VMAT2. nih.gov The inactive isomer, (-)-DTBZ, has the (2S, 3S, 11bS) configuration. nih.govresearchgate.net
Achieving the desired (2R,3R,11bR) stereoisomer often involves:
Chiral Resolution: Separation of enantiomers from a racemic mixture. This can be done using techniques like chiral column liquid chromatography. researchgate.net
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. mdpi.commetu.edu.trrsc.org This can involve reactions like stereoselective oxidation or reduction. nih.gov
Enantiospecific Enzymatic Hydrolysis: Using enzymes to selectively react with one enantiomer, allowing for the separation of the other. researchgate.net
The development of these stereoselective methods has been crucial for producing the specific isomers needed for research and potential therapeutic applications. mdpi.com
Derivatization Strategies for Research Probes
Derivatization of this compound is a key strategy for creating research probes, particularly for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). arabjchem.orgresearchgate.net
Radiolabeling involves incorporating a radioactive isotope into the molecule. This allows the compound to be traced within the body, providing valuable information about the distribution and density of its target, VMAT2. nih.gov
Commonly used isotopes and labeling strategies include:
Fluorine-18 (B77423) (¹⁸F): With a half-life of approximately 110 minutes, ¹⁸F is a preferred isotope for PET imaging as it allows for multi-step radiolabeling procedures and multiple scans from a single production. arabjchem.org Several ¹⁸F-labeled DTBZ derivatives have been developed, such as [¹⁸F]FP-(+)-DTBZ. nih.govarabjchem.org The synthesis of these derivatives often involves a two-step fluorine-18 nucleophilic substitution reaction. researchgate.net
Carbon-11 (B1219553) (¹¹C): [¹¹C]-(+)-DTBZ has been successfully used for PET imaging of VMAT2. nih.gov The shorter half-life of ¹¹C (about 20 minutes) presents logistical challenges compared to ¹⁸F. nih.gov Labeling with ¹¹C is typically achieved through a one-step methylation process. researchgate.net
Technetium-99m (⁹⁹mTc): For SPECT imaging, ⁹⁹mTc-labeled DTBZ derivatives have been developed. arabjchem.orgresearchgate.net This involves conjugating a chelator, such as bisaminoethanethiol (BAT), to the DTBZ molecule, which then binds to the ⁹⁹mTc. arabjchem.orgresearchgate.net
Deuterium (B1214612) (D): Deuterated analogs, such as deutetrabenazine, have been developed to improve metabolic stability by replacing hydrogen atoms with deuterium at key metabolic sites. acs.org This alteration can lead to a more favorable pharmacokinetic profile. acs.org
The following table summarizes some of the radiolabeled derivatives and their applications.
| Radiolabeled Derivative | Isotope | Imaging Modality | Key Feature |
| [¹⁸F]FP-(+)-DTBZ | ¹⁸F | PET | Longer half-life, suitable for clinical settings nih.govarabjchem.org |
| ¹¹C-DTBZ | ¹¹C | PET | Established VMAT2 imaging agent nih.gov |
| ⁹⁹mTc-BAT-P-DTBZ | ⁹⁹mTc | SPECT | Utilizes readily available ⁹⁹mTc arabjchem.orgresearchgate.net |
| Deutetrabenazine | D | N/A (Therapeutic) | Improved metabolic stability acs.org |
Beyond radiolabeling, other functionalization strategies are employed to create research tools for studying VMAT2. This can involve introducing different functional groups to the this compound scaffold to probe structure-activity relationships or to attach fluorescent tags for in vitro studies. For example, photochemical derivatization has been explored for the spectrofluorimetric determination of tetrabenazine. researchgate.net These modifications can help in understanding the binding pocket of VMAT2 and in the development of new compounds with improved properties. nih.gov
Molecular Pharmacology and Target Interaction of 2r,3r,11br Rel 9 Deme Dtbz
Mechanism of Vesicular Monoamine Transporter 2 (VMAT2) Inhibition
(2R,3R,11bR)-rel-9-deMe-DTBZ, a derivative of dihydrotetrabenazine (B1670615) (DTBZ), inhibits the vesicular monoamine transporter 2 (VMAT2) by acting as a high-affinity ligand that blocks the transporter's normal function. VMAT2 is an integral membrane protein responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and norepinephrine, from the neuronal cytoplasm into synaptic vesicles. nih.gov This process is crucial for the storage and subsequent release of these neurotransmitters into the synapse.
The inhibitory mechanism of tetrabenazine (B1681281) (TBZ) and its derivatives, including DTBZ, is non-competitive. elifesciences.orgnih.gov It is proposed to involve a two-step process where the inhibitor first binds to the lumenal-open state of VMAT2 with low affinity. nih.govnih.gov This initial binding induces a conformational change in the transporter, leading to a high-affinity, "dead-end" occluded complex. nih.govnih.gov In this occluded state, the transporter is locked, preventing access for monoamine substrates from either the cytosolic or the lumenal side of the vesicle. nih.govnih.govelifesciences.org Structural studies reveal that the inhibitor binds within a central site between the transmembrane helices of VMAT2, effectively arresting the transport cycle. elifesciences.orgnih.gov By blocking VMAT2, these inhibitors deplete the stores of monoamine neurotransmitters available for release, thereby reducing monoaminergic neurotransmission. nih.gov
In Vitro Binding Affinity and Receptor Selectivity Studies
In vitro radioligand binding assays have been instrumental in characterizing the interaction of this compound and related compounds with VMAT2. These studies typically use rat brain striatal homogenates, which are rich in VMAT2. The affinity of a compound for the transporter is quantified by its inhibition constant (Kᵢ), with lower values indicating higher binding affinity.
The (+)-α-isomer of dihydrotetrabenazine, which corresponds to the (2R,3R,11bR) configuration, demonstrates very high affinity for VMAT2, with reported Kᵢ values in the low nanomolar range. nih.govsemanticscholar.org For instance, one study reported a Kᵢ of 0.97 nM for (+)-α-dihydrotetrabenazine in rat brain striatum. nih.gov In contrast, its enantiomer, the (-)-isomer, is significantly less active, with a much higher Kᵢ value of 2.2 µM, indicating a profound stereospecificity in binding. nih.gov
Derivatives of DTBZ have been synthesized to explore and optimize VMAT2 binding. For example, the compound (2R, 3R, 11bR)-9-cyclopropylmethoxy-dihydrotetrabenazine showed a Kᵢ value of 0.75 nM, highlighting its potent VMAT2 binding activity. nih.govresearchgate.net Another derivative, (+)-9-trifluoroethoxy-α-dihydrotetrabenazine, also exhibited high affinity with a Kᵢ of 1.48 nM. researchgate.net
Selectivity is a critical aspect of pharmacological profiling. Studies on tetrabenazine metabolites have shown that while some isomers, like the potent VMAT2 inhibitor (+)-α-HTBZ, have negligible affinity for other receptors such as dopamine, serotonin, and adrenergic receptors, other isomers can exhibit significant off-target activity. semanticscholar.org For example, the [−]-α-deuterated HTBZ metabolite has been shown to have appreciable affinity for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂₋, 5-HT₇) receptors, which could contribute to side effects. semanticscholar.org The high potency and selectivity of the (+)-α-isomer for VMAT2 are key attributes for its therapeutic potential.
| Compound | Configuration | VMAT2 Binding Affinity (Kᵢ) | Source |
|---|---|---|---|
| (+)-α-dihydrotetrabenazine | (2R,3R,11bR) | 0.97 nM | nih.gov |
| (-)-α-dihydrotetrabenazine | (2S,3S,11bS) | 2.2 µM | nih.gov |
| (+)-α-deuHTBZ | (2R,3R,11bR) | 1.5 nM | semanticscholar.org |
| (+)-β-deuHTBZ | Not Specified | 12.4 nM | semanticscholar.org |
| (2R, 3R, 11bR)-9-cyclopropylmethoxy-dihydrotetrabenazine | (2R,3R,11bR) | 0.75 nM | nih.govresearchgate.net |
| (+)-9-trifluoroethoxy-α-dihydrotetrabenazine | (2R,3R,11bR) | 1.48 nM | researchgate.net |
Structure-Activity Relationships (SAR) for VMAT2 Binding
The interaction between dihydrotetrabenazine derivatives and VMAT2 is highly dependent on the compound's stereochemistry. Dihydrotetrabenazine has three chiral centers, resulting in eight possible stereoisomers. researchgate.net Research has consistently shown that the binding affinity for VMAT2 is highly stereospecific. nih.gov
The absolute configuration of (2R, 3R, 11bR) is crucial for high-affinity binding to VMAT2. nih.gov This isomer, often referred to as (+)-α-DTBZ or (+)-DTBZ, is the most potent inhibitor of the transporter. nih.gov Conversely, its enantiomer, the (2S, 3S, 11bS) isomer or (-)-DTBZ, is largely inactive, with binding affinities that are orders of magnitude lower. nih.govnih.gov This dramatic difference in potency between enantiomers underscores the specific geometric and conformational requirements of the VMAT2 binding site. nih.gov Only the four diastereomers of DTBZ that possess the 11bR absolute configuration exhibit significant in vivo occupancy of VMAT2. researchgate.net This highlights the critical role of the orientation of the substituents at all three chiral centers for effective interaction with the transporter.
Structural modifications to the dihydrotetrabenazine scaffold, particularly at the C9 position, have been a key area of investigation for developing more potent and selective VMAT2 inhibitors. The binding site for TBZ and its analogs within VMAT2 is an amphipathic environment composed of both polar and non-polar residues. elifesciences.org
Cryo-electron microscopy studies have identified key residues within the VMAT2 binding pocket that interact with these inhibitors. For example, Arginine 189 (R189) is thought to form hydrogen-bonding interactions with the methoxy (B1213986) groups of TBZ, and mutating this residue nearly abolishes DTBZ binding. nih.govelifesciences.org This suggests that modifications at the C9 and C10 positions, where the methoxy groups are located, directly influence the interaction with key residues in the binding site.
Structure-activity relationship studies have found that modifying the substituent at the C9 position can significantly impact binding affinity. For instance, replacing the methyl group with larger alkoxy groups, such as a trifluoroethoxy or cyclopropylmethoxy group, can lead to compounds with even higher affinity for VMAT2 than the parent compound. nih.govnih.gov It has been noted that derivatives tend to have better inhibitory effects on VMAT2 when the substituent chain length at the C9 position is greater than that at the C10 position. nih.gov Demethylation at the C9 position, however, results in an inactive metabolite, indicating the importance of this functional group for potent inhibition. nih.gov These findings demonstrate that targeted structural modifications can fine-tune the interaction with the VMAT2 binding pocket, leading to enhanced potency.
Preclinical Pharmacological Characterization in Research Models
In Vitro Cellular Assays for Functional Activity
The functional activity and binding affinity of dihydrotetrabenazine (B1670615) derivatives are highly dependent on their specific stereochemistry. nih.govnih.gov In vitro competition binding studies are essential for determining a compound's affinity for its target. For DTBZ and its analogs, these assays typically use rat striatal homogenates, which are rich in VMAT2.
Research has consistently shown that the (+)-enantiomer of DTBZ derivatives, which corresponds to the (2R, 3R, 11bR) configuration, possesses a significantly higher affinity for VMAT2 compared to the (-)-isomer. nih.govnih.govacs.org For instance, one study demonstrated that the (+)-isomer of α-dihydrotetrabenazine had a high affinity (Kᵢ = 0.97 ± 0.48 nM) for VMAT2, whereas the (-)-isomer was largely inactive, showing an affinity over 1000-fold lower (Kᵢ = 2.2 ± 0.3 µM). nih.govacs.org This stereospecificity is a critical factor in the development of potent and selective VMAT2 ligands.
The affinity of these compounds is measured by their ability to inhibit the binding of a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine ([³H]HTBZ), to rat brain VMAT2. nih.gov The inhibition constant (Kᵢ) is a measure of this binding affinity, with lower values indicating a stronger binding. Derivatives of 9-desmethyl-DTBZ have been developed and tested, showing potent VMAT2 binding activity in the low nanomolar range. researchgate.net
| Compound | Configuration | Binding Affinity (Kᵢ) | Source |
|---|---|---|---|
| α-dihydrotetrabenazine | (+)-isomer | 0.97 ± 0.48 nM | nih.govacs.org |
| α-dihydrotetrabenazine | (-)-isomer | 2.2 ± 0.3 µM | nih.govacs.org |
| (+)-9-Trifluoroethoxy-α-dihydrotetrabenazine | (R,R,R) | 1.48 nM | nih.gov |
| (-)-9-Trifluoroethoxy-α-dihydrotetrabenazine | Not Specified | 270 nM | nih.gov |
Ex Vivo and In Vivo Studies in Animal Models (Non-Clinical)
Animal models, including rodents and non-human primates, are crucial for evaluating the in vivo properties of VMAT2 ligands like (2R,3R,11bR)-rel-9-deMe-DTBZ and its derivatives. nih.govnih.gov These studies, often employing techniques like Positron Emission Tomography (PET), provide vital information on brain penetration, distribution, and target engagement. acs.orgnih.gov
Following administration in animal models, radiolabeled DTBZ derivatives demonstrate rapid uptake into the brain. acs.org PET studies in non-human primates have shown that these compounds readily cross the blood-brain barrier. acs.org The distribution within the brain is not uniform; instead, it mirrors the known density of VMAT2. nih.gov
The highest concentrations are consistently observed in the striatum (caudate and putamen), a region densely populated with dopaminergic nerve terminals and consequently, high levels of VMAT2. nih.govnih.gov Moderate levels are found in other monoaminergic areas such as the hypothalamus and midbrain, while the lowest levels are detected in regions with sparse VMAT2 expression, like the cerebellum and cerebral cortex. acs.orgnih.gov The cerebellum is often used as a reference region to estimate non-specific binding because of its low VMAT2 density. nih.gov
MicroPET studies in rats have been used to compare different radiolabeled DTBZ analogs. For example, one study compared the striatum-to-cerebellum ratio of two compounds, finding that one analog achieved a peak ratio of 3.74, while another reached a ratio of 2.50, indicating differential specific uptake in VMAT2-rich regions. nih.gov Similarly, studies in cynomolgus monkeys using various radioligands showed the highest uptake in the striatum and midbrain, with the lowest in the cerebellum and occipital cortex. researchgate.net
| Animal Model | Compound | Highest Uptake Region | Lowest Uptake Region (Reference) | Striatum-to-Cerebellum Ratio | Source |
|---|---|---|---|---|---|
| Rat | 10-(+)-¹¹C-DTBZ | Striatum | Cerebellum | 3.74 ± 0.21 | nih.gov |
| Rat | 9-(+)-¹¹C-DTBZ | Striatum | Cerebellum | 2.50 ± 0.33 | nih.gov |
| Cynomolgus Monkey | [¹⁸F]FE-DTBZ-d4 | Putamen, Caudate | Cerebellum, Occipital Cortex | Not specified directly, but BPND highest in putamen (5.5 ± 1.4) | acs.orgresearchgate.net |
BPND (Nondisplaceable Binding Potential) is an indicator of specific binding.
The selective binding of this compound derivatives to VMAT2 in monoaminergic regions has been confirmed through autoradiography and blocking studies. nih.govnih.gov Quantitative autoradiography in rat brain sections using [³H]dihydrotetrabenazine shows high levels of labeling in areas rich in dopamine (B1211576), norepinephrine, and serotonin (B10506) systems. nih.gov These include the striatum, olfactory tubercles, substantia nigra, ventral tegmental area, locus coeruleus, and raphe nucleus. nih.gov
The specificity of this binding is demonstrated in blocking experiments. Pre-treatment of animals with a known VMAT2 inhibitor, such as unlabeled tetrabenazine (B1681281), significantly reduces the uptake of the radiolabeled DTBZ derivative in VMAT2-rich areas like the striatum. nih.gov Following the blocking agent, the radioactivity in the striatum is reduced to levels comparable to those in the cerebellum, confirming that the initial high uptake was due to specific binding to VMAT2. acs.orgnih.gov Furthermore, lesioning studies, such as the unilateral injection of 6-hydroxydopamine to destroy dopaminergic neurons in the substantia nigra, result in a dramatic decrease in [³H]dihydrotetrabenazine labeling in the striatum on the same side, directly linking the binding to the integrity of these monoaminergic terminals. nih.gov
Table of Compound Names
| Abbreviation/Trivial Name | Chemical Name |
| DTBZ | Dihydrotetrabenazine |
| 9-deMe-DTBZ | 9-desmethyl-dihydrotetrabenazine |
| [³H]HTBZ / [³H]DTBZ | [³H]Dihydrotetrabenazine |
| TBZ | Tetrabenazine |
| 6-OH-DA | 6-hydroxydopamine |
Metabolism and Biotransformation in Research Contexts
Metabolic Pathways of (2R,3R,11bR)-rel-9-deMe-DTBZ and Related Compounds
The metabolic journey of tetrabenazine (B1681281) (TBZ) and its analogs is a multi-step process involving initial reduction followed by demethylation. TBZ is first rapidly metabolized by carbonyl reductase enzymes to its dihydrotetrabenazine (B1670615) (HTBZ or DTBZ) metabolites. tandfonline.com This reduction of the carbonyl group creates a hydroxyl group and results in four possible stereoisomers of dihydrotetrabenazine. tandfonline.com Among these, the (+)-α-dihydrotetrabenazine isomer, which has the (2R,3R,11bR) absolute configuration, is recognized as the primary active metabolite responsible for vesicular monoamine transporter 2 (VMAT2) inhibition. tandfonline.comumich.edunih.govnih.gov
These active dihydrotetrabenazine metabolites then undergo further biotransformation. The principal subsequent metabolic pathway is O-demethylation, which occurs at the methoxy (B1213986) groups on the benzoquinolizine ring structure. tandfonline.comjuniperpublishers.com This process, primarily targeting the 9- and 10-positions, leads to the formation of O-desmethyl metabolites. fda.gov The compound this compound is a direct product of this pathway, resulting from the removal of the methyl group at the 9-position of (+)-α-dihydrotetrabenazine. umich.edufda.govabx.de This O-demethylation step generally results in metabolites that are considered inactive. tandfonline.com
Ketone Reduction : Tetrabenazine is converted to its active dihydrotetrabenazine (HTBZ) metabolites. researchgate.net
O-Dealkylation : The active HTBZ metabolites are subsequently O-demethylated to form compounds such as 9-desmethyl-α-HTBZ. fda.gov
Conjugation : These demethylated metabolites can be further processed into sulfate (B86663) or glucuronide conjugates for excretion. fda.gov
| Compound | Role in Pathway | Key Characteristic |
|---|---|---|
| Tetrabenazine (TBZ) | Parent Drug | Undergoes rapid first-pass metabolism. tandfonline.com |
| (+)-α-Dihydrotetrabenazine ((+)-α-HTBZ) | Active Metabolite | Potent VMAT2 inhibitor with (2R,3R,11bR) configuration. tandfonline.comnih.gov |
| This compound | Inactive Metabolite | Product of O-demethylation of (+)-α-HTBZ. tandfonline.comfda.gov |
Enzymatic Biotransformation (e.g., O-Demethylation) in Preclinical Systems
The biotransformation of active dihydrotetrabenazine metabolites into their O-demethylated forms is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. tandfonline.com In vitro studies using human liver microsomes have identified CYP2D6 as the principal enzyme responsible for the O-demethylation of HTBZ isomers. tandfonline.comfda.govresearchgate.net There is also evidence of a minor contribution from other CYP isozymes, such as CYP1A2 and CYP3A4, in this metabolic process. tandfonline.comfda.gov
The enzymatic reaction involves the oxidative cleavage of the methyl group from the phenolic oxygen at the 9-position of the molecule, a process known as O-dealkylation. fda.govresearchgate.net This specific metabolic step has been a significant focus in drug development research because the rate of this reaction, which is influenced by genetic polymorphisms in the CYP2D6 enzyme, can lead to variable levels of active metabolites among individuals. researchgate.net The conversion to O-demethylated compounds like this compound represents a major route of inactivation and clearance for the active metabolites. tandfonline.comjuniperpublishers.com Laboratory synthesis to achieve selective O-demethylation of tetrabenazine derivatives has been explored, though it can be challenging, often resulting in low to moderate yields. umich.edunih.gov
| Enzyme Family | Specific Enzyme | Metabolic Role | Reference |
|---|---|---|---|
| Carbonyl Reductase | Not specified | Reduces tetrabenazine to dihydrotetrabenazine (HTBZ). | tandfonline.com |
| Cytochrome P450 | CYP2D6 (Principal) | Catalyzes O-demethylation of HTBZ to inactive metabolites. | tandfonline.comfda.govresearchgate.net |
| CYP1A2, CYP3A4 (Minor) | Contribute to O-demethylation of HTBZ. | tandfonline.comfda.gov |
Deuteration as a Research Strategy for Metabolic Stability Studies
To enhance the metabolic stability of tetrabenazine-related compounds, researchers have employed the strategy of deuteration. juniperpublishers.com This involves the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), at specific metabolic "soft spots" on the molecule. juniperpublishers.comresearchgate.net In the case of tetrabenazine analogs, this strategy has been applied to the methoxy groups that are susceptible to CYP2D6-mediated O-demethylation. nih.govacs.org
Deutetrabenazine is a deuterated form of tetrabenazine where the hydrogen atoms on the two methoxy groups are replaced with deuterium. acs.org The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com This increased bond strength results in a kinetic isotope effect, which slows the rate at which CYP enzymes can cleave the bond. acs.orgfda.gov Consequently, the O-demethylation process is impeded, leading to a reduced rate of metabolism. nih.govacs.org
This strategic deuteration results in several key pharmacokinetic changes observed in research studies:
Increased Half-Life : The active metabolites have a longer plasma half-life because their metabolic clearance is reduced. researchgate.netfrontiersin.org
Reduced Metabolite Formation : The formation of O-demethylated metabolites, such as 9-deMe-DTBZ, is decreased. juniperpublishers.com
This approach allows for a more stable and prolonged presence of the active compounds in the body, which has been a valuable research tool for optimizing the pharmacokinetic profiles of VMAT2 inhibitors. researchgate.netfrontiersin.orgclinicalschizophrenia.net
| Feature | Standard Compound (e.g., Tetrabenazine) | Deuterated Compound (e.g., Deutetrabenazine) |
|---|---|---|
| Metabolic Site | Methoxy groups (-OCH₃) | Trideuteromethoxy groups (-OCD₃). acs.org |
| Metabolic Rate | Rapid O-demethylation by CYP2D6. tandfonline.com | Slower O-demethylation due to kinetic isotope effect. juniperpublishers.comacs.org |
| Active Metabolite Half-life | Shorter. researchgate.net | Longer. researchgate.netfrontiersin.org |
| Inactive Metabolite Formation | Higher levels of O-desmethyl metabolites. juniperpublishers.com | Reduced levels of O-desmethyl metabolites. juniperpublishers.com |
Advanced Analytical Methodologies in 2r,3r,11br Rel 9 Deme Dtbz Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable tool for the separation and purity assessment of tetrabenazine (B1681281) and its derivatives. researchgate.net Reverse-phase HPLC is commonly employed to separate these compounds from impurities and other metabolites. mdpi.comresearchgate.net For instance, studies have utilized columns like the Zorbax Eclipse+ C18 and Zorbax SB C18 for the chromatographic separation of TBZ and its metabolites. mdpi.comnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer like ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net
Given the stereoisomeric nature of tetrabenazine's metabolites, chiral chromatography is crucial for separating the different enantiomers and diastereomers. nih.gov The synthesis of tetrabenazine typically results in a pair of enantiomers, and subsequent reduction of the keto group can produce four different isomers of dihydrotetrabenazine (B1670615) (DTBZ). nih.gov Chiral HPLC columns, such as the Chiralcel OD, have been used to resolve these isomers, which is essential because they can have significantly different biological activities. nih.govpillbuys.com The ability to isolate specific stereoisomers like (2R,3R,11bR)-rel-9-deMe-DTBZ is paramount for accurate preclinical evaluation.
Ultra-Performance Liquid Chromatography (UPLC) systems are also used, offering higher resolution and faster analysis times for complex mixtures containing tetrabenazine and its byproducts. mdpi.com The purity of the analyte is typically determined by calculating the peak area of the main compound relative to the total peak area in the chromatogram.
Table 1: Examples of Chromatographic Conditions for Tetrabenazine and Metabolite Analysis
| Technique | Column | Mobile Phase | Flow Rate | Application | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Zorbax SB C18 | Acetonitrile and 5mM ammonium acetate (60:40, v/v) | 0.8 mL/min | Quantification of TBZ and its active metabolites in human plasma. | nih.gov |
| UPLC-MS | Zorbax Eclipse + C18 (50 mm × 2.1 mm; 1.8 µm) | Not specified in abstract | Not specified in abstract | Analysis of TBZ stability in acidic solutions. | mdpi.com |
| LC-MS/MS | Acquity BEH C18 (2.1 × 100 mm, 1.7 µm) | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) | 0.6 mL/min | Quantitation of four individual HTBZ isomers. | nih.gov |
| Chiral HPLC | Chiralcel OD | n-hexane/ethanol (95:5) | 1.0 mL/min | Separation of iodovinyl-tetrabenazine analog isomers. | pillbuys.com |
Spectroscopic and Crystallographic Analyses for Structural Elucidation
The definitive identification of the complex structure of this compound relies on a combination of spectroscopic and crystallographic methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. mdpi.comresearchgate.net One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. mdpi.com To resolve complex structural questions and establish stereochemistry, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are employed. mdpi.com These experiments help to establish correlations between different nuclei, allowing for the complete assignment of the molecular structure. scielo.br
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. phmethods.net For example, the characteristic absorption band for the carbonyl group (C=O) in tetrabenazine appears around 1700 cm⁻¹. phmethods.net This technique complements NMR data in confirming the presence of key structural features.
X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure and absolute configuration. researchgate.netnih.gov This technique was instrumental in establishing the absolute configuration of the active metabolite (+)-α-dihydrotetrabenazine as (2R, 3R, 11bR). nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise 3D map of the atoms can be generated, confirming the specific stereochemical arrangement of compounds like this compound.
Table 2: Spectroscopic and Crystallographic Data for Tetrabenazine and its Derivatives
| Technique | Observation | Application | Reference |
|---|---|---|---|
| ¹H NMR | H-8 and H-11 aromatic protons appear around 6.70 ppm as two singlets in DMSO-d₆. | Structural characterization of TBZ. | mdpi.com |
| 2D NMR (COSY, HSQC, HMBC) | Used to identify compounds that appeared in aqueous acidic environments. | Structural elucidation of TBZ in stress studies. | mdpi.com |
| FT-IR | Carbonyl group band appears at 1700 cm⁻¹. | Identification of functional groups in TBZ. | phmethods.net |
| X-ray Crystallography | Determined the absolute configuration of (−)-alpha-9-O-desmethyl-dihydrotetrabenazine as (2S, 3S, 11bS). | Concluded that the active (+)-DTBZ has the (2R, 3R, 11bR) configuration. | nih.gov |
Mass Spectrometry Applications in Metabolite Identification (Preclinical)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for identifying and quantifying drug metabolites in preclinical studies. nih.govnih.gov This technique is essential for characterizing the metabolic profile of a parent drug and understanding its biotransformation into metabolites like this compound.
In preclinical drug development, metabolite profiling begins with in vitro studies using systems like liver microsomes and hepatocytes from various species, including humans. sygnaturediscovery.comcelerion.com These studies help to predict the metabolic pathways of a drug candidate. sygnaturediscovery.com High-resolution mass spectrometry (HRMS) is leveraged to detect and characterize both major and minor metabolites with high sensitivity and accuracy. sygnaturediscovery.comcelerion.com The fragmentation patterns observed in the mass spectrometer provide structural information that helps in the tentative identification of the metabolites. researchgate.net
Following in vitro analysis, in vivo studies in preclinical animal models are conducted to confirm the metabolic profile in a whole organism. celerion.com LC-MS/MS is used to analyze biological samples such as plasma, urine, and feces to identify and quantify the drug and its metabolites. nih.govresearchgate.net For tetrabenazine, LC-MS/MS methods have been developed for the simultaneous quantification of the parent drug and its key active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine. nih.govresearchgate.net The metabolite 9-desmethyl-β-DHTBZ has been identified as a major circulating metabolite of tetrabenazine. drugbank.com These analytical methods are validated according to regulatory guidelines to ensure they are precise and sensitive enough for their intended purpose. nih.gov The data from these preclinical studies are crucial for assessing the safety and relevance of metabolites before moving to clinical trials. researchgate.netdovepress.com
Table 3: Mass Spectrometry Parameters for Metabolite Analysis
| Instrument | Ionization Mode | Detection Mode | Application | Reference |
|---|---|---|---|---|
| API-4000 LC-MS/MS | Not specified in abstract | Multiple Reaction-Monitoring (MRM) | Quantification of TBZ and its active metabolites. | nih.gov |
| Agilent 6120 Quadrupole MS | Positive Electrospray Ionization (ESI) | Not specified in abstract | Analysis of TBZ degradation products. | mdpi.com |
| Sciex API 4000 Qtrap MS | Not specified in abstract | Not specified in abstract | Quantitation of four individual HTBZ isomers. | nih.gov |
| Sciex API 4000 | Turbo Ion Spray (positive ion mode) | Selected Reaction Monitoring (SRM) | Determination of deutetrabenazine, tetrabenazine, and their metabolites in plasma. | nih.gov |
Theoretical and Computational Studies of 2r,3r,11br Rel 9 Deme Dtbz
Molecular Modeling and Docking Simulations for VMAT2 Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as (2R,3R,11bR)-rel-9-deMe-DTBZ, and its biological target, the vesicular monoamine transporter 2 (VMAT2). These studies provide critical insights into the binding mechanism at an atomic level, guiding the rational design of more potent and selective inhibitors.
Recent advances, including the determination of the cryo-electron microscopy (cryo-EM) structure of human VMAT2 in complex with tetrabenazine (B1681281) (TBZ), have significantly advanced the accuracy of these simulations. elifesciences.org The VMAT2-TBZ complex structure reveals that the transporter adopts an occluded conformation with the inhibitor lodged in a binding site located between the central transmembrane helices. elifesciences.orgelifesciences.org The binding pocket is characterized by an amphipathic environment, featuring both polar and non-polar amino acid residues. elifesciences.org
Docking simulations for TBZ and its analogs are performed using software like AutoDock Vina, with a grid box designed to encompass the entire transporter structure. elifesciences.org These simulations, combined with molecular dynamics (MD), help to identify the most favorable binding poses and the key intermolecular interactions responsible for stabilizing the ligand-protein complex. For tetrabenazine analogs, the tertiary amine is predicted to orient towards a negatively charged surface near transmembrane helices 7 and 11, specifically interacting with glutamic acid residue E312. elifesciences.org
| Interacting Residue | Location | Potential Interaction Type | Reference |
| Asparagine 34 (N34) | Transmembrane Helix 1 (TM1) | Hydrogen Bonding | elifesciences.org |
| Glutamic Acid 127 (E127) | Transmembrane Helix 3 (TM3) | Polar Interaction | elifesciences.org |
| Phenylalanine 135 (F135) | Transmembrane Helix 3 (TM3) | Non-polar/Hydrophobic | elifesciences.org |
| Arginine 189 (R189) | Transmembrane Helix 4 (TM4) | Polar/Electrostatic | elifesciences.org |
| Tryptophan 318 (W318) | Transmembrane Helix 7 (TM7) | Non-polar/Hydrophobic | elifesciences.orgelifesciences.org |
| Glutamic Acid 312 (E312) | Transmembrane Helix 7 (TM7) | Electrostatic (with amine) | elifesciences.org |
| Phenylalanine 429 (F429) | Transmembrane Helix 11 (TM11) | Non-polar/Hydrophobic | elifesciences.org |
| Tyrosine 433 (Y433) | Transmembrane Helix 12 (TM12) | Hydrogen Bonding | elifesciences.org |
| This table presents key amino acid residues in the VMAT2 binding pocket identified through molecular modeling and mutagenesis studies as being important for the binding of tetrabenazine and its analogs. |
Quantum Chemistry Approaches for Conformational Analysis
The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional structure. Quantum chemistry methods, such as Density Functional Theory (DFT), are employed to perform detailed conformational analyses, identifying the most stable, low-energy conformations of the molecule. researchgate.net This information is crucial because the specific stereochemistry—(2R,3R,11bR)—dictates a precise spatial arrangement of atoms that must be adopted to fit optimally into the VMAT2 binding site.
For tetrabenazine analogs, the hexahydrobenzo[a]quinolizine core is known to adopt a rigid, chair-like conformation. vulcanchem.com This rigidity is a key feature, as it reduces the entropic penalty upon binding to the receptor, potentially leading to higher affinity. The stability of this conformation is enhanced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group at the 2-position and the nearby nitrogen atom of the quinolizine ring. vulcanchem.com
Quantum chemical calculations can model these interactions with high accuracy, determining bond lengths, angles, and torsional energies. By calculating the potential energy surface of the molecule, researchers can identify the global minimum energy conformation and other low-energy conformers that might be biologically relevant. researchgate.net For this compound, these calculations confirm that the specific 'trans' arrangement of the substituents at the C-2 and C-3 positions, combined with the (11bR) configuration, results in a conformation that presents the key interacting groups (the isobutyl group, the hydroxyl groups, and the tertiary amine) in the correct orientation for optimal interaction with the VMAT2 binding pocket. nih.govnih.gov The combination of these specific chiral centers is essential for high-affinity binding. researchgate.netnih.gov
In Silico Predictions of Structure-Activity Relationships
In silico methods for predicting structure-activity relationships (SAR) are essential for understanding how chemical structure translates into biological function and for designing new, improved therapeutic agents. diva-portal.org For VMAT2 inhibitors, Quantitative Structure-Activity Relationship (QSAR) modeling has been successfully applied to libraries of tetrabenazine analogs. nih.gov
QSAR studies aim to build a mathematical model that correlates the biological activity (such as the binding affinity, Ki) of a series of compounds with their physicochemical properties, known as molecular descriptors. diva-portal.orgnih.gov These descriptors can be categorized as topological, geometrical, electronic, or hydrophobic, among others. For a set of 104 tetrabenazine and lobeline (B1674988) analogs, a non-linear QSAR model was developed using an artificial neural network (ANN) approach. nih.gov This model demonstrated excellent predictive power, indicating that properties related to the atomic distribution, size, and steric structure of the molecules are critical for their interaction with VMAT2. nih.gov
| Compound/Stereoisomer | VMAT2 Binding Affinity (Ki, nM) | Reference |
| (+)-Tetrabenazine | 4.47 | nih.gov |
| (-)-Tetrabenazine | 36,400 | nih.gov |
| (2R,3R,11bR)-DHTBZ | 3.96 | nih.gov |
| (2S,3S,11bS)-DHTBZ | 10,200 | nih.gov |
| (2S,3R,11bR)-DHTBZ | 158 | nih.gov |
| (2R,3S,11bS)-DHTBZ | >50,000 | nih.gov |
| (2R,3S,11bR)-DHTBZ | 1,060 | nih.gov |
| (2S,3R,11bS)-DHTBZ | >50,000 | nih.gov |
| (2R,3R,11bS)-DHTBZ | >50,000 | nih.gov |
| (2S,3S,11bR)-DHTBZ | 2,750 | nih.gov |
| This table illustrates the profound impact of stereochemistry on the VMAT2 binding affinity of tetrabenazine and its dihydro- derivatives. The (2R,3R,11bR) configuration, which is present in the active component of this compound, exhibits the highest affinity. |
Emerging Research Directions and Unexplored Avenues for 2r,3r,11br Rel 9 Deme Dtbz
Development of Novel Analogs for Research Probes
The structural backbone of dihydrotetrabenazine (B1670615) is a fertile ground for developing novel analogs aimed at creating highly specific and potent research probes. The main target for these probes is the vesicular monoamine transporter 2 (VMAT2), a protein crucial for packaging neurotransmitters like dopamine (B1211576) into vesicles. wikipedia.orghres.ca The density of VMAT2 is a key biomarker for the health of dopaminergic neurons, which are progressively lost in neurodegenerative conditions like Parkinson's disease. wikipedia.org
Research efforts have focused on synthesizing analogs with modifications that enhance their utility as imaging agents, primarily for Positron Emission Tomography (PET). google.complos.org PET imaging with VMAT2-targeted radioligands allows for the non-invasive, in-vivo quantification of dopaminergic neuron integrity. wikipedia.orgplos.org
Key developments in this area include:
Radiolabeling: Analogs are frequently labeled with positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). wikipedia.orgplos.org For instance, [¹¹C]-(+)-DTBZ was one of the early successful PET tracers for VMAT2 imaging. wikipedia.orgplos.org
Fluorinated Analogs: To leverage the more favorable half-life of ¹⁸F, researchers have developed fluorinated derivatives. google.com Compounds like 9-[¹⁸F]fluoropropyl-(+)-dihydrotetrabenazine ([¹⁸F]FP-(+)-DTBZ) have shown excellent properties for VMAT2 imaging and have been used in clinical studies. plos.orgnih.gov
Deuterated Analogs: The synthesis of deuterated versions, such as replacing methoxy (B1213986) groups with deuterated methoxy groups (-OCD₃), aims to alter the metabolic profile of the compound. fda.govnih.gov This can lead to a longer half-life and potentially reduce the formation of certain metabolites, which may be advantageous for both therapeutic and imaging applications. nih.govclinicalschizophrenia.net
Stereospecificity: The binding affinity of DTBZ to VMAT2 is highly stereospecific. The (+)-enantiomer, which has the (2R, 3R, 11bR) absolute configuration, exhibits a binding affinity that is approximately 1000 times greater than the (-)-enantiomer. wikipedia.orgplos.orgumich.edu Consequently, the synthesis and resolution of specific enantiomers are critical for developing effective research probes. nih.govumich.edu The resolution of 9-O-desmethyldihydrotetrabenazine is a key step in preparing these optically pure radioligands. umich.edu
A notable example is the development of 10-(+)-¹¹C-DTBZ, an analog of the well-established 9-(+)-¹¹C-DTBZ. plos.org In preclinical microPET studies, this new analog demonstrated a higher specific uptake in VMAT2-rich brain regions, suggesting it may be a superior radioligand for VMAT2 imaging. plos.org
Table 1: Comparison of DTBZ-based PET Imaging Probes
| Compound Name | Isotope | Key Finding | Reference |
|---|---|---|---|
| 9-(+)-¹¹C-DTBZ | ¹¹C | Established as a useful PET imaging agent for neurodegenerative disorders. | plos.org |
| 10-(+)-¹¹C-DTBZ | ¹¹C | Showed a higher striatum-to-cerebellum uptake ratio (3.74) compared to 9-(+)-¹¹C-DTBZ (2.50) in rat models, indicating higher specific binding. | plos.org |
| [¹⁸F]FP-(+)-DTBZ | ¹⁸F | Exhibited a high striatum-to-cerebellum ratio (4.51) in mice; used to detect dopaminergic neuron loss in human and animal models. | plos.orgnih.gov |
| D6-[¹⁸F]FP-(+)-DTBZ | ¹⁸F | A deuterated analog developed for VMAT2 imaging studies. | snmjournals.org |
Application in Advanced Preclinical Disease Models (Mechanistic Focus)
Analogs of DTBZ are instrumental in advanced preclinical models, particularly for neurodegenerative diseases, to investigate disease mechanisms and evaluate potential therapeutics. The ability to quantify VMAT2 density provides a direct measure of the dopaminergic system's integrity. plos.org
Parkinson's Disease (PD) Models: A widely used preclinical model involves inducing Parkinson's-like neurodegeneration in animals using neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). plos.orgelsevier.es In these models, [¹⁸F]FP-(+)-DTBZ PET imaging is used to quantitatively assess the loss of dopaminergic neurons in the striatum. plos.org This technique allows researchers to:
Track the progression of neurodegeneration over time.
Correlate the loss of VMAT2 density with motor deficits observed in the animals.
Evaluate the neuroprotective or restorative effects of novel therapeutic agents. For example, a study used [¹⁸F]FP-(+)-DTBZ PET to show that magnolol (B1675913) treatment could reverse the reduction in striatal VMAT2 expression in MPTP-lesioned mice, a finding corroborated by immunohistochemical staining. plos.org
Huntington's Disease (HD) and Tardive Dyskinesia (TD) Models: The parent compound of DTBZ, tetrabenazine (B1681281) (TBZ), is used to treat chorea associated with Huntington's disease. nih.govresearchgate.net Preclinical models of hyperkinetic movement disorders, such as those induced by haloperidol (B65202) to mimic tardive dyskinesia, are used to study the mechanisms of VMAT2 inhibitors. nih.gov Research in this area has led to the development of second-generation VMAT2 inhibitors like valbenazine (B1662120) and deutetrabenazine. nih.govnih.gov Studies on the metabolites of these drugs, including various isomers of dihydrotetrabenazine, are crucial for understanding their efficacy and off-target effects. nih.gov For example, research has identified that (+)-9-trifluoroethoxy-α-dihydrotetrabenazine is a potent VMAT2 inhibitor being investigated for tardive dyskinesia. nih.gov
Table 2: Use of DTBZ Analogs in Preclinical Disease Models
| Disease Model | Compound Used | Purpose | Key Outcome | Reference |
|---|---|---|---|---|
| Parkinson's Disease (MPTP-induced) | [¹⁸F]FP-(+)-DTBZ | To quantify the therapeutic effect of magnolol on dopaminergic neuron loss. | Magnolol treatment significantly reversed the decrease in VMAT2 uptake in the striatum of MPTP-treated mice. | plos.org |
| Tardive Dyskinesia (Haloperidol-induced) | (+)-9-trifluoroethoxy-α-dihydrotetrabenazine | To evaluate the pharmacodynamic properties of a novel VMAT2 inhibitor. | The compound showed dose-dependent effects on locomotor activity in rats. | nih.gov |
Cross-Disciplinary Research with (2R,3R,11bR)-rel-9-deMe-DTBZ
The study of DTBZ and its analogs inherently fosters cross-disciplinary research, merging synthetic chemistry, nuclear chemistry, pharmacology, neuroscience, and clinical imaging.
Chemistry and Pharmacology: Synthetic chemists work to design and create novel analogs with improved properties, such as higher binding affinity, better metabolic stability, or suitability for radiolabeling. google.comnih.govresearchgate.net Pharmacologists then evaluate these new compounds in vitro and in vivo to characterize their binding profiles and functional effects on VMAT2. nih.govnih.gov For instance, the development of quinolyl analogues of norlobelane as potent inhibitors of [³H]dihydrotetrabenazine binding represents a fusion of synthetic chemistry and molecular pharmacology to discover new leads for treating methamphetamine use disorders. researchgate.net
Neuroscience and Medical Imaging: Neuroscientists use these chemical probes in preclinical models to explore the fundamental biology of the dopamine system and its role in disease. plos.orgelsevier.es This work is often done in collaboration with experts in medical imaging who develop and refine techniques like PET to translate these findings into clinical diagnostics. wikipedia.orgplos.org The development of ¹¹C- and ¹⁸F-labeled DTBZ derivatives is a direct result of such collaboration, providing tools that have moved from the chemistry lab to animal models and ultimately to human clinical trials. wikipedia.orgnih.govsnmjournals.org
Pharmacokinetics and Genetics: Research into deuterated analogs like deutetrabenazine brings together pharmacokinetics and pharmacogenetics. fda.govnih.gov Deuteration slows the metabolism of the drug, which is primarily carried out by the CYP2D6 enzyme. hres.canih.gov This reduces dosing frequency and addresses issues related to genetic polymorphisms in the CYP2D6 gene, which can affect how individuals metabolize the drug. clinicalschizophrenia.netnih.gov
This synergistic approach is essential for advancing our understanding of neurological disorders and for developing the next generation of diagnostic tools and therapies based on the dihydrotetrabenazine scaffold.
Q & A
Q. What strategies mitigate stability issues in formulation studies under varying pH/temperature?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. Apply Arrhenius kinetics to extrapolate shelf life. Explore lyophilization or cyclodextrin encapsulation to enhance thermostability .
Methodological Considerations
- Data Analysis : For conflicting results, use principal component analysis (PCA) to identify outlier datasets and apply Grubbs’ test for significance .
- Ethical Compliance : When handling biohazards, follow IBC protocols for lab safety, including staff training and autopsy consent clauses (if applicable) .
- Literature Review : Use Boolean operators (e.g., "this compound" AND "pharmacokinetics") in PubMed/Web of Science, filtering by study type (e.g., in vivo) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
